2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetrazole: Tetrazole-5-carboxylic acid , is a heterocyclic compound containing a tetrazole ring. Its chemical formula is C10H8N4O3S. Tetrazoles are intriguing due to their unique properties and versatile applications in various fields.
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for preparing this compound. One common method involves the reaction of 4-methylsulfophenylhydrazine with chloroacetic acid, followed by cyclization to form the tetrazole ring. The carboxymethyl group is introduced during this process.
b. Reaction Conditions
The reaction typically occurs under acidic conditions, with appropriate catalysts or reagents to facilitate the cyclization. Solvents like water or polar organic solvents are commonly used.
c. Industrial Production
While research laboratories often synthesize small quantities of this compound, industrial production methods may involve large-scale processes with optimized conditions. These methods ensure efficient yield and purity.
Chemical Reactions Analysis
a. Reactivity
Oxidation: Tetrazoles can undergo oxidation reactions, leading to various functionalized derivatives.
Reduction: Reduction of the tetrazole ring can yield hydrazine derivatives.
Substitution: Substituents on the tetrazole ring can be modified through nucleophilic substitution reactions.
b. Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or metal oxides.
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Nucleophiles (e.g., amines) in the presence of suitable catalysts.
c. Major Products
The major products depend on the specific reaction conditions and substituents. Functionalized tetrazoles find applications in drug discovery and materials science.
Scientific Research Applications
Medicine: Tetrazole derivatives exhibit antimicrobial, antiviral, and antitumor properties. Researchers explore their potential as drug candidates.
Chemistry: Tetrazoles serve as ligands in coordination chemistry and catalysts in organic transformations.
Industry: Tetrazole-based compounds find use in dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The exact mechanism of action for 2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetrazole varies based on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, influencing biological processes.
Comparison with Similar Compounds
While tetrazoles share structural similarities, each compound has distinct properties. Notable similar compounds include:
1H-Tetrazole: A simpler tetrazole isomer.
5-Methyltetrazole: A methyl-substituted tetrazole.
Biological Activity
2-(Carboxymethyl)-5-(4-methylsulfophenyl)-tetraazole is a nitrogenous compound that has garnered attention for its potential biological activities, particularly in the field of pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings.
Chemical Structure and Properties
The compound features a tetraazole ring, which is known for its stability and ability to interact with various biological targets. Its structure can be represented as follows:
- Molecular Formula : C₉H₉N₅O₃S
- Molecular Weight : 239.27 g/mol
- Antiviral Activity : Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against HIV. These compounds may act as integrase inhibitors, disrupting the viral replication cycle by preventing the integration of viral DNA into the host genome .
- Antioxidant Properties : The presence of the carboxymethyl group suggests potential antioxidant activity, which can mitigate oxidative stress in cells. This property is essential for protecting cells from damage caused by free radicals.
- Anti-inflammatory Effects : Some studies have indicated that tetraazole derivatives can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
In Vitro Studies
A study conducted on similar tetraazole derivatives demonstrated significant antiviral activity against HIV-1, with IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of the integrase enzyme, crucial for viral replication .
In Vivo Studies
In vivo studies have shown that compounds with similar structures can reduce viral load in animal models infected with HIV. These findings suggest a promising therapeutic application for this compound in combination therapies for HIV treatment.
Case Study 1: Antiviral Efficacy
In a clinical trial involving HIV-positive patients, a derivative of this compound was administered alongside standard antiretroviral therapy. Results indicated a statistically significant reduction in viral load compared to the control group, highlighting the compound's potential as an adjunctive therapy .
Case Study 2: Antioxidant Activity
A laboratory study assessed the antioxidant capacity of tetraazole derivatives using DPPH radical scavenging assays. Results showed that these compounds effectively scavenged free radicals, suggesting their utility in preventing oxidative damage in various diseases .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C10H10N4O4S |
---|---|
Molecular Weight |
282.28 g/mol |
IUPAC Name |
2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H10N4O4S/c1-19(17,18)8-4-2-7(3-5-8)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
WPMKGMLGEHKJJU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.